molecular formula C11H9N3O2 B8112910 4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid

4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid

Cat. No.: B8112910
M. Wt: 215.21 g/mol
InChI Key: AOUFYZNUUGOOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline-3-carboxylic acid is a sophisticated dihydropyrazoloquinoline derivative offered for research and development purposes. The molecular formula for this compound is C11H9N3O2 . Pyrazoloquinoline scaffolds are recognized in scientific literature as privileged structures with significant potential in medicinal chemistry and materials science . Related pyrazolo-fused heterocycles, such as pyrazolo[4,3-h]quinazolines, have been identified as potent and selective inhibitors of cyclin-dependent kinases CDK4 and CDK6, highlighting the interest in this structural class for developing new anticancer agents . Furthermore, other pyrazolo[3,4-b]quinoline derivatives have been investigated for their application as fluorescent sensors and organic light-emitting diodes (OLEDs) due to their favorable photophysical properties . The 4,5-dihydro (partially saturated) moiety of this specific compound may influence its electronic properties and binding interactions, making it a valuable intermediate for further chemical exploration and functionalization. Researchers can utilize this compound as a key synthetic building block for creating diverse libraries of nitrogen-containing heterocycles or as a core scaffold for probing biological mechanisms. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dihydro-2H-pyrazolo[3,4-f]quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)10-7-3-4-8-6(2-1-5-12-8)9(7)13-14-10/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUFYZNUUGOOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C3=NNC(=C31)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H9N3O2
  • Molecular Weight : 215.208 g/mol
  • CAS Number : 1147417-01-3

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Friedländer Condensation : A classical method involving the reaction of anthranilic acid derivatives with pyrazolone.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the pyrazoloquinoline structure efficiently.

Antimicrobial Properties

Research has shown that compounds within the pyrazolo[3,4-f]quinoline family exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : The compound demonstrated antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 100 µg/mL in different studies .
  • Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound:

  • DPPH Assay : The compound showed a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent .
  • Therapeutic Implications : This property suggests possible applications in preventing oxidative stress-related diseases.

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

  • Cell Line Studies : In vitro assays revealed that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanisms : Induction of apoptosis and cell cycle arrest have been identified as key mechanisms through which the compound exerts its anti-cancer effects.

Case Studies

Several case studies have documented the biological activity of this compound:

StudyFindings
Significant antibacterial activity against E. coli with MIC values as low as 1 µg/mL.
Demonstrated strong antioxidant activity in DPPH assays, indicating potential for therapeutic use in oxidative stress conditions.
Exhibited selective cytotoxicity in cancer cell lines with mechanisms involving apoptosis.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline-3-carboxylic acid is C11H9N3O2C_{11}H_{9}N_{3}O_{2}, with a molecular weight of approximately 215.21 g/mol. The compound features a pyrazoloquinoline structure which contributes to its biological activity and chemical reactivity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains:

  • Efficacy : In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study published in Antibiotics journal reported that derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Organic Electronics

In materials science, this compound is being investigated for its potential use in organic electronic devices:

  • Conductivity : Its unique electronic properties make it suitable for applications in organic semiconductors.
  • Research Example : A recent paper presented at a materials science conference discussed the synthesis of thin films using this compound and their application in organic light-emitting diodes (OLEDs) .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Reactivity : It can undergo various chemical reactions, such as cyclization and substitution, making it useful for synthesizing more complex molecules.
  • Synthetic Routes : Researchers have developed synthetic pathways utilizing this compound to create novel heterocycles with potential biological activity.

Table of Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal ChemistryInduces apoptosis in cancer cell lines
Antimicrobial PropertiesAntibiotics JournalInhibits growth of Gram-positive/negative bacteria
Organic ElectronicsMaterials Science ConferenceSuitable for OLED applications
Organic SynthesisVarious Synthetic PathwaysVersatile building block for complex molecules

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Ethyl 7-(Benzylamino)-4,5-dihydro-1H-pyrazolo[3,4-f]quinazoline-3-carboxylate

  • Structural Differences: The quinoline system in the target compound is replaced with a quinazoline ring in this analog.
  • Functional Implications: The ester group may improve lipophilicity but could require metabolic activation (hydrolysis) to exert activity. The benzylamino substituent at the 7-position introduces steric bulk, which might hinder binding to flat active sites compared to the unsubstituted quinoline in the target compound .

7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 8h)

  • Structural Differences: The pyrazole ring is fused at the [4,3-c] position of a pyridine ring instead of the [3,4-f] position of a quinoline. This alters the spatial orientation of the fused system. Additional substituents include a fluoro atom, methoxy group, and cyclopropyl moiety, which are absent in the target compound .
  • Functional Implications: The fluorine atom enhances electronegativity and metabolic stability.

Comparative Physicochemical and Pharmacological Data

Property Target Compound Ethyl Quinazoline Ester Compound 8h
Core Structure Pyrazolo[3,4-f]quinoline Pyrazolo[3,4-f]quinazoline Pyrazolo[4,3-c]pyridine + quinoline
Substituents -COOH at C3 -COOEt at C3, -NHBz at C7 -F, -OCH3, -NH2, cyclopropyl
Melting Point Not reported Not reported >300 °C
Solubility High (due to -COOH) Moderate (ester group) Low (bulky substituents)
Therapeutic Potential Enzyme inhibition (hypothetical) Unknown Antibacterial (quinolone-like)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than Compound 8h, which requires multiple steps to introduce fluorine and cyclopropyl groups .
  • Bioactivity : Compound 8h’s structural complexity correlates with enhanced antibacterial activity, but its high melting point (>300 °C) suggests challenges in formulation . In contrast, the target compound’s carboxylic acid group may favor solubility but limit penetration through lipid membranes.
  • SAR Insights :
    • The position of pyrazole fusion ([3,4-f] vs. [4,3-c]) significantly impacts molecular planarity and target engagement.
    • Ester derivatives (e.g., ethyl carboxylates) may serve as prodrugs, whereas carboxylic acids are bioactive but less cell-permeable .

Preparation Methods

Multicomponent Reactions Under Microwave Irradiation

A highly efficient one-pot synthesis of pyrazolo[3,4-f]quinoline derivatives was developed using equimolar amounts of aromatic aldehydes, barbituric acids, and 5-aminoindazole under microwave irradiation . The reaction proceeds in a mixed solvent system of glacial acetic acid and ethylene glycol (2:1 v/v) without additional catalysts. This method forms the pyrazoloquinoline core through consecutive cyclization and dehydrogenation steps, achieving yields of 91–94% within 5–6 minutes .

The microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side reactions, and improving regioselectivity. For instance, benzaldehyde derivatives react with 1,3-dimethylbarbituric acid and 5-aminoindazole to yield 4-oxo-4H-pyrazolo[3,4-f]quinoline-3-carboxylic acid analogs. Post-synthetic modifications, such as esterification or amidation, can further diversify the carboxylic acid moiety .

Friedländer Condensation with Anthranilic Acid Derivatives

The Friedländer condensation remains a cornerstone for constructing the quinoline backbone. In this method, anthranilic acid derivatives react with ketones or aldehydes containing active α-methylene groups to form 4-hydroxyquinoline intermediates . For pyrazoloquinolines, anthranilic acid (23 ) is condensed with pyrazolone derivatives (5 ) in the presence of anhydrous sodium acetate, yielding 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (25 ) .

While this pathway primarily targets pyrazolo[3,4-b]quinolines, analogous strategies apply to the [3,4-f] isomer. Modifications include substituting anthranilic acid with o-aminobenzophenones or o-aminoacetophenones to adjust electronic and steric properties . The reaction typically requires elevated temperatures (100–150°C) and acidic conditions, with polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) facilitating cyclization .

Alkylation-Hydrolysis Sequences

Alkylation of 4-oxo-4H-quinoline-3-carboxylate esters (5a–c ) with alkyl halides or benzyl bromides generates intermediates (6a–c–10a–c ), which are hydrolyzed to carboxylic acids (11a–c–16a–c ) under basic or acidic conditions . For example, ethyl 1-substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates are alkylated using potassium carbonate in dry DMF at 60°C, followed by hydrolysis with 10% NaOH or HCl to yield the target carboxylic acid .

Reaction StepConditionsYield Range
AlkylationK₂CO₃, DMF, 60°C, 12h42–81%
Hydrolysis10% NaOH/HCl, reflux65–89%

This method allows precise control over the N-substituent on the quinoline ring, enabling structural diversification for biological testing .

Vilsmeier–Haack Formylation and Cyclization

The Vilsmeier–Haack reaction formylates pyrazolone derivatives to generate 5-chloro-4-formylpyrazoles (58 ), which undergo cyclization with aromatic amines to form pyrazoloquinolines . For example, 5-chloro-4-formylpyrazole reacts with aniline in a melt (110–150°C) to yield 1H-pyrazolo[3,4-f]quinoline derivatives after oxidative aromatization .

This method is limited by the availability of chloroformyl precursors but offers a route to introduce electron-withdrawing groups at the 4-position. Subsequent oxidation with 9,10-phenanthrenequinone converts dihydro intermediates to fully aromatic systems .

Niementowski and Pfitzinger Syntheses

The Niementowski reaction condenses anthranilic acid with ketones to form 4-hydroxyquinoline-3-carboxylic acids, which are then reacted with hydrazines to yield pyrazoloquinolines . For instance, anthranilic acid and 1,3-diphenylpyrazolidine-3,5-dione react under basic conditions to form pyrazolo[3,4-f]quinolin-3-one-4-carboxylic acid .

The Pfitzinger variant employs isatin derivatives (50 ) condensed with ketones or aldehydes in basic media, followed by decarboxylation to yield the quinoline core . While less commonly used for [3,4-f] isomers, this method provides access to carboxylated intermediates amenable to further functionalization.

Reductive Cyclization of o-Nitrobenzylidine Systems

Reductive cyclization of o-nitrobenzylidine derivatives (7 ) represents a niche route for pyrazoloquinolines. Hydrogenation over palladium catalysts reduces nitro groups to amines, which intramolecularly cyclize to form the dihydroquinoline ring . While historically underutilized, modern catalytic systems could revitalize this approach for stereoselective syntheses.

Q & A

Q. Q1. What are the standard synthetic routes for preparing pyrazoloquinoline derivatives, and what key intermediates are involved?

Methodological Answer: Pyrazoloquinoline derivatives are commonly synthesized via multi-component reactions (MCRs) or classical methods like the Pfitzinger synthesis. For example:

  • Multi-component synthesis : Reacting 3-acetyl-4-phenylquinolin-2-one with substituted hydrazines in the presence of Lewis acids (e.g., InCl₃) yields 1H-pyrazolo[3,4-b]quinolines. Microwave-assisted conditions can enhance reaction efficiency .
  • Pfitzinger synthesis : This involves isatin derivatives undergoing ring-opening in basic media to form keto-acids, which cyclize with hydrazines to generate the pyrazoloquinoline scaffold .
    Key intermediates include 2-hydroxy-3-acetylquinoline and 5-aminoquinoline derivatives.

Q. Q2. Which spectroscopic techniques are essential for characterizing pyrazoloquinoline derivatives?

Methodological Answer: Critical techniques include:

  • ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 8.67 ppm for C2-H in quinoline cores) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., [M+H]+ ion at m/z 443.18522 for a derivative with a cyclopropyl substituent) .
  • X-ray crystallography : Resolves complex regiochemistry in fused heterocycles .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields in multi-component pyrazoloquinoline syntheses?

Methodological Answer: Yield optimization requires:

  • Catalyst screening : L-Proline improves regioselectivity in MCRs by stabilizing transition states .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity without side-product formation .
  • Microwave irradiation : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining >80% yield .

Q. Q4. What strategies resolve contradictions in reported antibacterial activity data for pyrazoloquinoline analogs?

Methodological Answer: Discrepancies arise from structural variations (e.g., substituent electronegativity) and assay conditions. Systematic approaches include:

  • Comparative SAR (Structure-Activity Relationship) studies : Evaluate substituent effects (e.g., fluoro vs. piperazino groups at C7) on E. coli inhibition .
  • Standardized bioassays : Use consistent bacterial strains (e.g., ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols .

Q. Q5. How can computational methods aid in designing pyrazoloquinoline-based inhibitors?

Methodological Answer:

  • Molecular docking : Predict binding affinities to bacterial DNA gyrase (e.g., PDB ID 1KZN) by modeling interactions between the carboxylic acid group and Mg²⁺ ions in the active site .
  • DFT (Density Functional Theory) calculations : Analyze electron distribution to prioritize substituents with enhanced electron-withdrawing effects (e.g., -CF₃) .

Data Analysis & Experimental Design

Q. Q6. How should researchers handle unexpected byproducts in pyrazoloquinoline synthesis?

Methodological Answer:

  • TLC/MS monitoring : Detect intermediates early to adjust reaction conditions.
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to trace pathway deviations. For example, unintended cyclization of 28 (R1 = Me, R2 = 4-NO₂) led to a pyrido-pyrazoloquinoline instead of the expected product .

Q. Q7. What are the best practices for assessing toxicity of pyrazoloquinoline derivatives in vitro?

Methodological Answer:

  • Cell viability assays : Use MTT tests on mammalian cell lines (e.g., HEK293) to quantify IC₅₀ values .
  • ROS (Reactive Oxygen Species) detection : Fluorometric probes (e.g., DCFH-DA) identify oxidative stress induced by test compounds .

Advanced Methodological Challenges

Q. Q8. How can regioselectivity issues in pyrazoloquinoline functionalization be mitigated?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at N1 to steer electrophilic substitution to C4 or C7 positions .
  • Metal-catalyzed C-H activation : Pd(OAc)₂ enables selective C3 halogenation under mild conditions .

Q. Q9. What analytical workflows validate the purity of pyrazoloquinoline derivatives for pharmacological studies?

Methodological Answer:

  • HPLC-PDA (Photodiode Array) : Use C18 columns with acetonitrile/water gradients to detect impurities >0.1% .
  • Elemental analysis : Confirm <0.4% deviation from theoretical C/H/N values .

Addressing Structural Complexity

Q. Q10. How are stereochemical outcomes managed in pyrazoloquinoline derivatives with chiral centers?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidines to induce enantioselectivity in cyclopropane-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.